molecular formula C16H21N3O4S B2867800 ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1240197-97-0

ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No. B2867800
M. Wt: 351.42
InChI Key: MAXDMXIKGFXTBP-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of a pyrazole compound typically comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary depending on its specific structure. For example, the molecular weight of 3-Amino-4-carbethoxypyrazole is 155.1546 .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized novel pyrazole derivatives, including compounds related to ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate, for their potential applications in various scientific fields. For instance, Kasımoğulları et al. (2010) focused on the synthesis of pyrazole carboxylic acid derivatives for antiglaucoma activity, showcasing the compound's utility in inhibiting carbonic anhydrase isoenzymes, which are more potent than parent inhibitors and acetazolamide (Kasımoğulları et al., 2010).

Corrosion Inhibition

The synthesized pyrazole derivatives have been evaluated as corrosion inhibitors, highlighting their effectiveness in protecting metals against corrosion in various environments. Saranya et al. (2020) demonstrated the corrosion mitigation of mild steel by pyran derivatives in sulfuric acid solution, emphasizing the compounds' inhibition efficiency and adsorption mechanism (Saranya et al., 2020). Dohare et al. (2017) also explored pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, finding significant inhibition efficiency and confirming adsorbed film formation on the metal surface through various analyses (Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of related compounds has been determined to understand their molecular geometry and interactions. Kumar et al. (2018) synthesized and analyzed the crystal structure of a similar pyrazole derivative, providing insights into its molecular arrangement and stability through hydrogen interactions and π-π interactions (Kumar et al., 2018).

Safety And Hazards

The safety and hazards associated with a pyrazole compound can vary depending on its specific structure. For example, Ethyl 5-amino-1H-pyrazole-3-carboxylate has hazard statements H315 - H319 - H335 .

Future Directions

The future directions in the research and application of pyrazole compounds are vast. They continue to be a focus in the fields of medicinal chemistry, drug discovery, and agrochemistry due to their versatile structures and wide range of biological activities .

properties

IUPAC Name

ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXDMXIKGFXTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-ethyl-5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

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